Potassium thiosulfate hydrate

Description

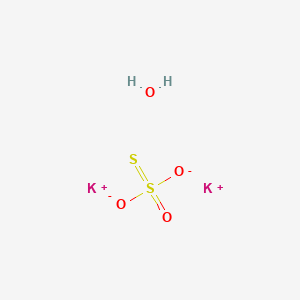

Structure

2D Structure

Properties

IUPAC Name |

dipotassium;dioxido-oxo-sulfanylidene-λ6-sulfane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O3S2.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEMYQVDTALKQN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=S)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2K2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50421968 | |

| Record name | Potassium thiosulfate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13446-67-8 | |

| Record name | Potassium thiosulfate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Studies of Potassium Thiosulfate Hydrate

Chemical Synthesis Pathways and Reaction Kinetics

The industrial production of potassium thiosulfate (B1220275) (K₂S₂O₃) is centered around carefully controlled chemical reactions designed to maximize yield and purity. The methodologies primarily involve the reaction of potassium-containing alkalis with sulfur-based compounds. These processes are engineered to manage reaction kinetics, temperature, and pressure to produce a stable, high-concentration solution of potassium thiosulfate.

A significant pathway for potassium thiosulfate synthesis involves a multi-step process utilizing potassium hydroxide (B78521) (KOH), sulfur dioxide (SO₂), and elemental sulfur. This method is distinct from the direct oxidation of polysulfides and is predicated on the formation of intermediate sulfite (B76179) or bisulfite compounds.

The process can be described in the following stages:

Preparation of Potassium Bisulfite Solution : Potassium hydroxide solution is reacted with sulfur dioxide gas. guidechem.comgoogle.compatsnap.com This is an acid-base reaction where the acidic SO₂ gas is absorbed into the alkaline KOH solution. The reaction temperature is typically controlled to around 60-80°C. google.com The molar ratio of potassium hydroxide to sulfur dioxide is a critical parameter, generally maintained at approximately 1:1.00 to 1:1.04 to ensure the formation of a high-concentration potassium hydrogen sulfite (KHSO₃) solution. google.com

Preparation of Potassium Polysulfide Solution : In a separate reactor, a potassium polysulfide solution is prepared by reacting potassium hydroxide with elemental sulfur at elevated temperatures, often around 80-100°C. guidechem.compatsnap.com

Reaction to form Potassium Thiosulfate : The potassium bisulfite solution is then mixed with the potassium polysulfide solution. guidechem.comgoogle.compatsnap.com The ensuing reaction between the bisulfite and polysulfide species yields potassium thiosulfate. The final pH of the solution is often adjusted to around 7.5 by the further addition of sulfur dioxide to ensure the stability of the final product. guidechem.com

A prevalent and efficient method for producing high-purity potassium thiosulfate involves the oxidation of potassium polysulfide (K₂Sₓ). google.comgoogle.com This process consists of two primary steps: the formation of potassium polysulfide followed by its oxidation. google.com The raw materials for this process are readily available and include potassium hydroxide, elemental sulfur, water, and an oxidizing agent, typically oxygen. google.com

K₂Sₓ + 3/2 O₂ → K₂S₂O₃ + (x-2)S

Process optimization is crucial for achieving a high concentration of a pure potassium thiosulfate solution with minimal by-products. patsnap.com Key parameters that are investigated and controlled include molar ratios, temperature, pressure, and oxidant flow rate. patsnap.com

The molar ratio of sulfur to potassium (S:K) in the initial polysulfide formation step has a pronounced effect on the subsequent oxidation reaction and the final product characteristics. google.com Research has shown that varying the S:K mole ratio impacts the pH of the potassium polysulfide intermediate. As the amount of sulfur increases relative to potassium, the pH of the polysulfide solution decreases. This, in turn, influences the rate and efficiency of the oxidation to thiosulfate. google.com

Table 1: Effect of Sulfur to Potassium (S:K) Molar Ratio on the pH of Potassium Polysulfide Intermediate

| S:K Molar Ratio | Resulting pH of Potassium Polysulfide |

|---|---|

| 2.5 | 12.8 |

| 3.5 | 12.5 |

| 4.5 | 11.8 |

| 5.0 | 11.4 |

The efficiency and selectivity of the potassium polysulfide oxidation are highly dependent on temperature, pressure, and the flow rate of the oxidant. patsnap.com

Temperature: The reaction to form potassium polysulfide is exothermic, and the temperature is typically maintained below 110°C, and preferably below 100°C, to ensure stability. googleapis.com During the oxidation step, the temperature is carefully controlled, often in the range of 60°C to 110°C. google.com While higher temperatures can accelerate the chemical reaction and reduce reaction time, care must be taken as potassium thiosulfate has thermal stability limitations and can degrade at higher temperatures, leading to the formation of sulfates and polythionates. google.com

Pressure: The operating pressure during oxidation is often increased to maximize the contact between the oxygen and the potassium polysulfide solution, thereby enhancing the reaction rate. google.com Pressures are typically maintained in a range of 276-414 kPa (40-60 psig). patsnap.com

Oxidant Flow Rate: The rate of introduction of the oxidant (e.g., oxygen) is a critical parameter that is optimized to produce a high-purity, high-concentration product with low by-product formation. google.com The oxidation is continued until oxygen absorption ceases, which can be observed by a stabilization of pressure and temperature. patsnap.com Preferred oxidants include air, oxygen-enriched air, and pure oxygen, with the latter two being favored for efficiency. google.com

Table 2: Typical Operating Parameters for Potassium Polysulfide Oxidation

| Parameter | Typical Range | Purpose |

|---|---|---|

| Polysulfide Formation Temperature | 90-92°C | Control exothermic reaction and form stable polysulfide. patsnap.com |

| Oxidation Temperature | 90-92°C | Balance reaction rate with product stability. patsnap.com |

| Oxidation Pressure | 276-414 kPa (40-60 psig) | Increase oxygen-liquid contact for faster reaction. patsnap.com |

A key objective in the production of potassium thiosulfate is the minimization of impurities such as sulfites, sulfates, and polythionates. googleapis.com Thiosulfates are susceptible to further oxidation to sulfate (B86663), especially under adverse temperature and pressure conditions. google.com The formation of these by-products can negatively impact the quality and stability of the final product. google.com

Control of process parameters is essential to prevent or reduce this further oxidation. google.com Optimized conditions, including careful management of temperature, pressure, and oxidant exposure time, are employed to ensure that the reaction selectively stops at the thiosulfate stage. google.com The purity of the raw materials, particularly the potassium hydroxide, can also influence by-product formation. The use of high-purity KOH with low levels of trace metal impurities helps in producing a colorless potassium thiosulfate product with minimal dissolved and solid impurities. google.com The goal is to produce a clear solution with a high concentration of potassium thiosulfate and a near-neutral pH, typically between 6.5 and 8. google.comgoogle.com

The manufacturing of potassium thiosulfate can be carried out using either a batch process or a continuous process. google.com The choice between these two methodologies often depends on the desired scale of operation. google.com

Batch Process: In a batch operation, the reactants are charged into a reactor, and the reaction sequence proceeds to completion. Once the reaction is finished, the product is discharged. Batch processing is well-suited for smaller production volumes and allows for precise control over reaction conditions for each specific batch. patsnap.com

Continuous Process (CSTR): For larger production volumes, a continuous method is often preferred. google.comgoogle.com Continuous Stirred Tank Reactors (CSTRs) are commonly utilized for this purpose. google.com In a CSTR system, reactants are continuously fed into the reactor, and the product stream is continuously withdrawn. mt.com This allows for a steady state of operation, which can lead to more consistent product quality and higher throughput. mt.com A series of CSTRs can be used to manage the reaction sequence effectively. google.com

The CSTR process for potassium thiosulfate production is dependent on several design parameters, including the optimization of pressure and temperature to avoid product instability. patsnap.com While continuous processes can offer advantages in terms of efficiency and energy use for large-scale production, they require careful design and control to maintain stability and product quality. google.comwipo.int

Exploration and Refinement of Traditional Potassium Sulfite-Based Synthesis Routes

The conventional method for synthesizing potassium thiosulfate involves the direct reaction of potassium sulfite (K₂SO₃) with elemental sulfur (S). This process is typically carried out in an aqueous solution by heating the reactants, which facilitates the dissolution of sulfur and its subsequent reaction with the sulfite ions. A more refined and energy-efficient approach has been developed, which utilizes a two-liquid phase reaction between a potassium bisulfite (KHSO₃) solution and a potassium polysulfide (K₂Sₓ) solution. nih.gov

This refined method offers several advantages over the traditional approach, including the elimination of external heating by utilizing the exothermic nature of the reaction, thereby saving a significant amount of energy. nih.gov The production process is simplified, leading to improved efficiency and enhanced safety. nih.gov

A comparative overview of the traditional and refined synthesis methods is presented below:

| Feature | Traditional Potassium Sulfite Method | Refined Potassium Bisulfite/Polysulfide Method |

| Reactants | Potassium sulfite, Elemental sulfur | Potassium bisulfite solution, Potassium polysulfide solution |

| Energy Input | Requires heating to facilitate the reaction | Utilizes the exothermic heat of reaction, no external heating needed nih.gov |

| Reaction Time | 8-12 hours nih.gov | Significantly shorter |

| Efficiency | Lower conversion rate of potassium sulfite | Higher production efficiency nih.gov |

| Byproducts | Potential for sulfur slag formation | Minimizes byproduct formation |

| Safety | Requires handling of solid sulfur, which may need treatment to reduce surface tension | Improved production safety nih.gov |

Another synthetic route involves the reaction of potassium hydroxide (KOH) with elemental sulfur to form potassium polysulfide, which is then subsequently oxidized to yield potassium thiosulfate. patsnap.comwikipedia.orggoogleapis.compatsnap.comwipo.int This method allows for the production of a high-purity and highly concentrated potassium thiosulfate solution. google.comgoogle.com The reaction conditions, such as the molar ratios of reactants, temperature, and pressure during oxidation, are critical for optimizing the yield and purity of the final product. google.comgoogle.com

Mechanistic Elucidation of Thiosulfate Formation and Transformation

The formation of the thiosulfate ion (S₂O₃²⁻) from sulfite (SO₃²⁻) and elemental sulfur is a complex process. Mechanistically, it is understood to involve the nucleophilic attack of the sulfite ion on the sulfur-sulfur bonds of the elemental sulfur molecule (typically a cyclic S₈ ring). This attack leads to the opening of the sulfur ring and the formation of a linear polysulfide chain with a terminal sulfite group. Subsequent intramolecular rearrangement or further reaction with other sulfite ions ultimately leads to the formation of the thiosulfate ion.

The pH of the reaction medium plays a crucial role in the formation of thiosulfate. Studies have shown that the bisulfite ion (HSO₃⁻) can be the active ionic species that acts as the substrate for thiosulfate formation. nih.govresearchgate.net The reaction between sulfide (B99878) and sulfite to form thiosulfate has been studied, and at a pH range of 8-9, the rate of thiosulfate formation is dependent on the concentrations of both sulfide and sulfite. scholaris.ca

The transformation of potassium thiosulfate is also a key area of study. Thiosulfate salts are stable in neutral or alkaline solutions but are prone to decomposition in acidic conditions. wikipedia.org In the presence of acid, thiosulfate ions disproportionate to form sulfur dioxide (SO₂) and elemental sulfur. wikipedia.org

Furthermore, thiosulfate can undergo oxidation to form various other sulfur-containing compounds, such as tetrathionate (B1226582) (S₄O₆²⁻) and sulfate (SO₄²⁻). For instance, the reaction of thiosulfate with iodine is a well-known quantitative reaction that produces tetrathionate and is fundamental to iodometry. wikipedia.org The oxidation of thiosulfate by stronger oxidizing agents like hypochlorite (B82951) results in the formation of sulfate. wikipedia.org The potential for further oxidation to polythionates or sulfate is a critical consideration in the synthesis process, as it can lead to impurities in the final product. google.comgoogle.com

The table below summarizes key transformation reactions of the thiosulfate ion:

| Reactant(s) | Product(s) | Reaction Condition |

| Thiosulfate, Acid (H⁺) | Sulfur, Sulfur dioxide, Water | Acidic solution wikipedia.org |

| Thiosulfate, Iodine (I₂) | Tetrathionate, Iodide (I⁻) | Standard iodometric titration wikipedia.org |

| Thiosulfate, Hypochlorite (ClO⁻) | Sulfate (SO₄²⁻), Chloride (Cl⁻) | Oxidation reaction wikipedia.org |

Chemical Reactivity and Redox Mechanisms of Potassium Thiosulfate Hydrate

Fundamental Redox Properties and Applications in Quantitative Analysis

Potassium thiosulfate (B1220275) (K₂S₂O₃) is a significant chemical compound recognized for its utility as a potent reducing agent in various chemical processes. ceramic-glazes.comgas-sensing.com Its primary role in analytical chemistry is centered on its capacity to act as a titrant in redox titrations, a technique fundamental to quantitative analysis. gas-sensing.com The thiosulfate ion (S₂O₃²⁻) is readily oxidized, allowing it to reduce other substances. This property is extensively exploited in iodometry, an indirect method of titration where the concentration of an oxidizing agent is determined. vedantu.comhiranuma.com

In these analytical systems, an oxidizing analyte is treated with an excess of iodide ions to liberate a stoichiometric amount of iodine (I₂). studymind.co.uk The liberated iodine is then titrated with a standardized solution of potassium thiosulfate. The thiosulfate ion reduces the elemental iodine back to iodide ions, and the endpoint of the titration is typically detected using a starch indicator. studymind.co.uksavemyexams.com The reaction is precise and quantitative, making potassium thiosulfate an indispensable reagent for determining the concentration of various oxidizing agents. zenodo.org Beyond analytical labs, its reducing capabilities are applied in diverse fields such as photographic processing, where it acts as a fixing agent to remove unreacted silver halides, and in water treatment to neutralize oxidative compounds like chlorine. ceramic-glazes.com

The thiosulfate ion exhibits versatile reactivity with a range of oxidizing agents. The products of these redox reactions are contingent upon the strength of the oxidizing agent and the reaction conditions, such as the pH of the solution.

The reaction between thiosulfate and iodine is a cornerstone of iodometric titrations. In this reaction, two moles of the thiosulfate ion react with one mole of iodine. The thiosulfate is oxidized to the tetrathionate (B1226582) ion (S₄O₆²⁻), while the iodine is reduced to iodide ions (I⁻). study.com

The balanced ionic equation for this reaction is: 2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq) vedantu.comsavemyexams.comstudy.com

In this process, the average oxidation state of sulfur in the thiosulfate ion (+2) increases to +2.5 in the tetrathionate ion, signifying oxidation. vedantu.com Concurrently, the oxidation state of iodine decreases from 0 in its elemental form to -1 in the iodide ion, signifying reduction. quora.com

The kinetics of this reaction are notably fast, which is a crucial characteristic for its use in titrations. wikipedia.org The reaction's speed allows for the immediate consumption of iodine as it is produced in solution, a principle exploited in "chemical clock" experiments. wikipedia.orglibretexts.org In these demonstrations, the sudden appearance of a blue color, resulting from the complexation of starch with excess iodine, occurs only after all the thiosulfate has been consumed, providing a dramatic visual representation of reaction rates. wikipedia.orgblogspot.com

Interactive Data Table: Stoichiometry of the Thiosulfate-Iodine Reaction

| Reactant | Moles | Product | Moles |

|---|---|---|---|

| Thiosulfate (S₂O₃²⁻) | 2 | Tetrathionate (S₄O₆²⁻) | 1 |

When reacting with strong oxidizing agents, the thiosulfate ion is typically oxidized to a higher oxidation state, most commonly the sulfate (B86663) ion (SO₄²⁻), where sulfur has an oxidation state of +6. quora.comechemi.com

Potassium Permanganate (KMnO₄): The reaction with permanganate is highly dependent on the pH of the medium.

In a strongly acidic medium , the potent permanganate ion (MnO₄⁻), where manganese is in the +7 oxidation state, is reduced to the colorless manganese(II) ion (Mn²⁺). quora.comechemi.com The thiosulfate ion is oxidized to the sulfate ion (SO₄²⁻). quora.combrainly.in8MnO₄⁻ + 5S₂O₃²⁻ + 14H⁺ → 8Mn²⁺ + 10SO₄²⁻ + 7H₂O

In a weakly basic or neutral medium , permanganate is reduced to manganese dioxide (MnO₂), a brown precipitate, while thiosulfate is oxidized to sulfate. doubtnut.comyoutube.com8MnO₄⁻ + 3S₂O₃²⁻ + H₂O → 8MnO₂ + 6SO₄²⁻ + 2OH⁻ youtube.com

Potassium Dichromate (K₂Cr₂O₇): In an acidic solution, the orange dichromate ion (Cr₂O₇²⁻) is a strong oxidizing agent. It is reduced to the green chromium(III) ion (Cr³⁺). echemi.com The thiosulfate is oxidized to sulfate. The direct reaction is complex, and in analytical applications, dichromate is typically used to liberate iodine from potassium iodide, with the resulting iodine then being titrated with a thiosulfate solution. zenodo.orgscribd.comresearchgate.net A representation of the direct reaction is: Cr₂O₇²⁻ + 3S₂O₃²⁻ + 8H⁺ → 2Cr³⁺ + 3S₂O₄²⁻ + 4H₂O (Note: product can vary, with sulfate being a common outcome under strong conditions). echemi.com

Interactive Data Table: Thiosulfate Reactions with Strong Oxidizers

| Oxidizing Agent | Medium | Key Reactants | Key Products | Oxidation State Change (Oxidizer) | Oxidation State Change (Sulfur) |

|---|---|---|---|---|---|

| Potassium Permanganate | Acidic | MnO₄⁻, S₂O₃²⁻ | Mn²⁺, SO₄²⁻ | Mn: +7 → +2 | S: +2 → +6 |

| Potassium Permanganate | Weakly Basic | MnO₄⁻, S₂O₃²⁻ | MnO₂, SO₄²⁻ | Mn: +7 → +4 | S: +2 → +6 |

| Potassium Dichromate | Acidic | Cr₂O₇²⁻, S₂O₃²⁻ | Cr³⁺, SO₄²⁻ | Cr: +6 → +3 | S: +2 → +6 |

The oxidation of thiosulfate involves the transfer of electrons from the sulfur atoms to an oxidizing agent. The thiosulfate ion (S₂O₃²⁻) has two sulfur atoms with different oxidation states; X-ray absorption spectroscopy suggests charge densities corresponding to +5 for the central sulfur atom and -1 for the terminal sulfur atom. wikipedia.org

During oxidation to tetrathionate (S₄O₆²⁻), a single electron is formally removed from each of two thiosulfate ions, leading to the formation of a sulfur-sulfur bond between them. 2 [S-SO₃]²⁻ → [O₃S-S-S-SO₃]²⁻ + 2e⁻

In biological systems, the oxidation of thiosulfate is a key component of the biogeochemical sulfur cycle, often carried out by sulfur-oxidizing bacteria. nih.gov The enzymatic pathways for this process, such as the "Sox" system, involve a series of enzyme-catalyzed steps. nih.gov For instance, the SoxAX enzyme complex catalyzes a two-electron oxidation where the terminal (sulfane) sulfur of thiosulfate is transferred to a cysteine residue on another protein, SoxY. nih.govresearchgate.net This process involves heme cofactors within the enzyme that act as electron acceptors, facilitating the electron transfer from the thiosulfate to the cell's respiratory electron transport chain. nih.govox.ac.uk

When thiosulfate is oxidized to sulfate (SO₄²⁻) by strong oxidizing agents, a total of eight electrons are transferred per thiosulfate ion: S₂O₃²⁻ + 5H₂O → 2SO₄²⁻ + 10H⁺ + 8e⁻

This significant electron transfer underscores its role as a potent reducing agent. quora.com

Reaction Mechanisms with Diverse Oxidizing Agents

Solution Stability and Disproportionation Phenomena

Potassium thiosulfate is stable in neutral or alkaline aqueous solutions. wikipedia.org However, its stability is compromised in acidic conditions. wikipedia.orgchemicalbook.com In the presence of acid, thiosulfate solutions undergo disproportionation, a redox reaction where a single species is simultaneously oxidized and reduced. wikipedia.org The thiosulfuric acid (H₂S₂O₃) formed upon acidification is unstable and decomposes to yield elemental sulfur (a colloidal precipitate), sulfur dioxide gas, and water. wikipedia.org

The reaction is represented as: S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l) wikipedia.org

This instability in acidic environments necessitates careful pH control when using thiosulfate solutions. chemicalbook.com

Disproportionation can also occur under different conditions, where thiosulfate is converted into substances of higher and lower oxidation states, such as sulfate and sulfide (B99878). mit.educhegg.com This type of disproportionation is a known metabolic process for certain microorganisms, which can derive energy from the reaction. nih.gov The biological disproportionation of thiosulfate can be represented by the equation: S₂O₃²⁻ + H₂O → SO₄²⁻ + HS⁻ + H⁺ nih.gov

This reaction is significant in various anoxic environments, contributing to the biogeochemical cycling of sulfur. mit.edu

Influence of pH on Thiosulfate Anion Stability and Degradation Pathways

The stability of the thiosulfate anion is markedly influenced by the pH of the aqueous solution. Generally, thiosulfate is stable in neutral and alkaline solutions. ampp.org However, it readily undergoes decomposition in acidic environments. ampp.org This instability at low pH is a defining characteristic of its chemical behavior.

S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l)

This decomposition is visually evident by the formation of a colloidal sulfur precipitate, which imparts a cloudy or turbid appearance to the solution. purdue.edu In addition to this chemical decomposition, pH can also be a controlling factor in the biological degradation of thiosulfate, where different microbial pathways for sulfur oxidation are favored at different pH ranges.

| pH Condition | Stability of Thiosulfate Anion | Primary Degradation Pathway |

| Acidic (Low pH) | Unstable | Disproportionation to elemental sulfur and sulfurous acid/sulfur dioxide. ampp.orgflinnsci.com |

| Neutral | Stable | Minimal degradation. |

| Alkaline (High pH) | Stable | Minimal degradation; thermodynamically stable. ampp.org |

Thermodynamic and Kinetic Factors Governing Disproportionation Reactions in Acidic Environments

The disproportionation of the thiosulfate anion in acidic media is a thermodynamically favorable process. The reaction is exergonic, with a standard Gibbs free energy change (ΔG°′) of approximately -22 kJ/mol, indicating that it is a spontaneous process under standard conditions. asm.orgnih.gov

The kinetics of this acid-catalyzed decomposition have been the subject of numerous studies. The reaction rate is dependent on the concentrations of both the thiosulfate ion and the hydrogen ion. docbrown.info However, the rate law is complex and can vary with reactant concentrations. flinnsci.com Several rate expressions have been proposed. At higher concentrations, the reaction can appear to be first-order with respect to the thiosulfate concentration. flinnsci.com Other studies have suggested more complex relationships, with fractional reaction orders such as 3/2 for thiosulfate and 1/2 for the hydrogen ion, particularly at lower concentrations. flinnsci.comdocbrown.info

Complexation Chemistry with Metal Ions and Related Studies

The thiosulfate ion is an effective ligand, capable of forming coordination complexes with a variety of transition metals. flinnsci.com This complexing ability is attributed to the sulfide-like sulfur atom within the ion, which can donate electrons to form a coordinate bond with a metal cation. This property is harnessed in various applications, including the sequestration of metal ions in solution.

Mechanisms of Metal Ion Sequestration (e.g., Iron, Zinc, Manganese)

Potassium thiosulfate can sequester metal ions such as iron, zinc, and manganese through the formation of soluble metal-thiosulfate complexes. Sequestration is the process by which a ligand binds to a metal ion, preventing it from precipitating or engaging in other undesirable reactions. By forming stable, soluble complexes, thiosulfate keeps these metal micronutrients bioavailable in solution, a principle that is fundamental to the action of many chelated fertilizers.

The thiosulfate ligand can coordinate with metal ions in several ways, including as a monodentate ligand (binding through the sulfur atom) or as a bridging ligand between two metal centers. The formation of these complexes effectively "wraps" the metal ion, shielding it from interactions that would otherwise lead to the formation of insoluble precipitates, such as metal hydroxides or phosphates, especially in neutral to alkaline soils.

Studies on Chelate Formation and Stability Constants

The strength of the interaction between a metal ion and a ligand is quantified by the stability constant (also known as the formation constant, K) or its logarithm (log K). wikipedia.org A higher stability constant indicates the formation of a more stable complex. wikipedia.org

Studies have been conducted to determine the stability constants for various metal-thiosulfate complexes. For the zinc-thiosulfate system, potentiometric measurements have been used to identify the formation of mononuclear complexes and calculate their stability constants. Research has confirmed the existence of at least three distinct zinc-thiosulfate complexes in solution. actachemscand.org

While thiosulfate is known to form complexes with many transition metals, including iron and manganese, comprehensive stability constant data for these specific complexes are not as widely documented in readily available literature as for other metals like zinc, silver, or gold. The stability constants for the zinc-thiosulfate system provide a clear example of the stepwise formation of complexes and their corresponding stability.

| Complex Species | Overall Stability Constant (βn) | Log βn |

| [Zn(S₂O₃)] | 11.5 M⁻¹ | 1.06 |

| [Zn(S₂O₃)₂]²⁻ | 60 M⁻² | 1.78 |

| [Zn(S₂O₃)₃]⁴⁻ | 110 M⁻³ | 2.04 |

Data derived from studies on the zinc-thiosulfate complex formation. actachemscand.org

Crystallographic and Structural Elucidation of Potassium Thiosulfate Hydrate

Characterization of Specific Hydrate (B1144303) Forms and Polymorphs

Potassium thiosulfate (B1220275) is known to form several stable hydrates, most notably the monohydrate, dihydrate, and pentahydrate. wikipedia.org Each of these forms possesses a unique crystal structure dictated by the number of water molecules incorporated into the crystalline lattice.

Distinctions and Interconversions Between Monohydrate, Dihydrate, and Pentahydrate Forms

The primary distinction between the monohydrate, dihydrate, and pentahydrate forms of potassium thiosulfate lies in the stoichiometry of water of hydration. This difference in water content leads to distinct crystal packing and, consequently, different physical properties. While detailed phase diagrams and interconversion pathways for potassium thiosulfate hydrates are not extensively documented, analogies can be drawn from the well-studied sodium thiosulfate system. For sodium thiosulfate, the pentahydrate is the most common and stable form at ambient conditions. nih.gov Thermal decomposition studies of sodium thiosulfate pentahydrate have shown that it dehydrates to the dihydrate as an intermediate before forming the anhydrous salt. rsc.orgacs.org This suggests that the interconversion between different hydrate forms is likely achievable through controlled heating or cooling and varying humidity conditions.

It is important to note that a precise 1/3 hydrate (K₂S₂O₃·⅓H₂O) has been structurally characterized, which may represent a specific phase of what is broadly referred to as the monohydrate. The existence of various hydrated forms highlights the complex interplay between the potassium and thiosulfate ions and the surrounding water molecules.

Crystal Growth Methods for Hydrated Potassium Thiosulfate

The successful growth of high-quality single crystals is a prerequisite for detailed crystallographic analysis. For hydrated salts like potassium thiosulfate, several methods can be employed to obtain crystals suitable for X-ray diffraction studies.

Common techniques for growing crystals from aqueous solutions include:

Slow Evaporation: This is a straightforward and widely used method where a saturated solution of potassium thiosulfate is allowed to evaporate slowly at a constant temperature. The gradual increase in solute concentration leads to the formation of well-defined crystals over time.

Slow Cooling: This method involves preparing a saturated solution at an elevated temperature and then slowly cooling it. As the temperature decreases, the solubility of the salt diminishes, leading to crystallization. The rate of cooling is a critical parameter that influences the size and quality of the crystals.

Vapor Diffusion: In this technique, a solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

Advanced Crystallographic Analysis for Atomic Arrangement

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. carleton.edurigaku.com This method provides invaluable data on unit cell parameters, space group symmetry, and the coordinates of each atom in the crystal lattice.

X-ray Single Crystal Diffraction Studies for Unit Cell Parameters and Space Group Determination

Detailed single-crystal X-ray diffraction studies have been performed on a specific hydrate of potassium thiosulfate, identified as K₂S₂O₃·⅓H₂O. The crystallographic data obtained from this study are summarized in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3827(6) |

| b (Å) | 6.2952(4) |

| c (Å) | 29.284(2) |

| β (°) | 96.884(5) |

| Volume (ų) | 1717.3(2) |

This table presents the unit cell parameters for potassium thiosulfate 1/3-hydrate as determined by single-crystal X-ray diffraction.

As of now, detailed single-crystal X-ray diffraction data for the dihydrate and pentahydrate forms of potassium thiosulfate are not available in the published literature. Further research is needed to fully characterize the crystal structures of these higher hydrates.

Elucidation of Hydrogen Bonding Networks and Intermolecular Interactions within Hydrated Lattices

The water molecules in hydrated salts play a crucial role in stabilizing the crystal structure through a network of hydrogen bonds. These interactions involve the hydrogen atoms of the water molecules acting as donors and the oxygen atoms of the thiosulfate anion and neighboring water molecules acting as acceptors.

Analysis of Cation Coordination Environments in Hydrated Structures

In the crystal lattice of potassium thiosulfate hydrates, the potassium (K⁺) cations are coordinated by oxygen atoms from both the thiosulfate anions and the water molecules. The number of coordinating oxygen atoms and the resulting coordination geometry are key features of the crystal structure.

In many hydrated potassium salts, the K⁺ ion is typically surrounded by six to nine oxygen atoms, forming a coordination polyhedron. The K-O bond distances in hydrated potassium ions in aqueous solutions have been reported to be in the range of 2.6 to 3.2 Å. rsc.org In the crystal structure of potassium nitrilotrisulphonate dihydrate, the potassium atoms are surrounded by nine or ten oxygen atoms. rsc.org

Thermal Behavior and Phase Transition Studies

The thermal stability and decomposition of potassium thiosulfate hydrate are critical parameters for its handling and application. Studies on its thermal behavior reveal a process that begins with the loss of water of hydration, followed by the decomposition of the anhydrous salt at higher temperatures.

Investigation of Thermal Decomposition Pathways and Products

Upon heating, this compound first undergoes dehydration to form the anhydrous salt. Further heating of the anhydrous potassium thiosulfate leads to its decomposition. The specific products of this decomposition can vary depending on the conditions, but generally involve the formation of other potassium-sulfur compounds.

One reported decomposition pathway for a hydrated form of potassium thiosulfate (specifically, 3K2S2O3·5H2O) suggests that when heated, it decomposes into potassium sulfide (B99878) (K2S) and potassium sulfate (B86663) (K2SO4). This particular transition is noted to occur without melting of the compound.

Interactive Data Table: Reported Decomposition Products of Potassium Thiosulfate

| Initial Compound | Condition | Solid Products | Gaseous Products |

| 3K2S2O3·5H2O | Heating | Potassium sulfide (K2S), Potassium sulfate (K2SO4) | Not specified |

| Potassium thiosulfate (general) | Heating to dryness | Potassium sulfate (K2SO4), Sulfur (S) | Sulfur oxides (SOx) |

| Potassium thiosulfate (general) | Thermal decomposition | Not specified | Sulfur oxides (SOx), including Sulfur dioxide (SO2) |

Dehydration Processes and Topotactic Reactions

Potassium thiosulfate is known to exist in several hydrated forms, including a hemihydrate (K2S2O3·1/2H2O). The process of dehydration, the removal of this water of crystallization, is the initial step in its thermal decomposition. For the hemihydrate, the loss of its crystal water is reported to occur at approximately 200°C.

While specific studies on the dehydration mechanism of potassium thiosulfate hydrates are limited, research on analogous compounds like sodium thiosulfate pentahydrate (Na2S2O3·5H2O) shows that dehydration can be a multi-step process, often involving the formation of intermediate hydrates (e.g., a dihydrate) before the fully anhydrous salt is formed. This suggests that the dehydration of various potassium thiosulfate hydrates may also proceed through distinct stages, each corresponding to the loss of a specific number of water molecules.

The concept of topotactic reactions, where a solid-state reaction occurs with the product having a specific, crystallographically determined orientation relative to the parent crystal, is a key area in materials science. However, specific research detailing topotactic reactions during the dehydration of this compound is not currently available in the reviewed literature. The study of such phenomena would require detailed crystallographic analysis of the solid phases throughout the dehydration process.

Interactive Data Table: Dehydration of a Known this compound

| Hydrate Form | Dehydration Temperature | Product |

| Potassium thiosulfate hemihydrate (K2S2O3·1/2H2O) | 200°C | Anhydrous potassium thiosulfate (K2S2O3) |

Advanced Analytical and Spectroscopic Characterization of Potassium Thiosulfate Hydrate

Spectroscopic Probes for Molecular Structure and Dynamics

Spectroscopic methods are crucial for examining the molecular structure and dynamic behavior of potassium thiosulfate (B1220275) hydrate (B1144303). These techniques offer detailed insights into the vibrational properties of chemical bonds and the compound's behavior in solution.

Vibrational Spectroscopy: Raman Spectroscopy and Fourier-Transform Infrared (FT-IR) Spectroscopy for Bonding Information

Vibrational spectroscopy, which includes both Raman and Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for investigating the bonding environment within potassium thiosulfate hydrate. researchgate.net These methods measure the vibrational frequencies of bonds within the thiosulfate ion (S₂O₃²⁻), providing a detailed understanding of its molecular structure. researchgate.netnih.gov

The thiosulfate ion has a tetrahedral geometry with C₃ᵥ symmetry, where a central sulfur atom is bonded to a terminal sulfur atom and three oxygen atoms. philstat.orglibretexts.org This structure gives rise to specific vibrational modes that are observable in its Raman and FT-IR spectra. philstat.org A vibrational mode is active in the infrared spectrum if it results in a change in the molecular dipole moment. libretexts.org Conversely, a mode is Raman-active if it causes a change in the molecule's polarizability. libretexts.org

Key vibrational modes for the thiosulfate ion include the S-S stretching, S-O symmetric and asymmetric stretching, and various bending modes. The frequencies of these vibrations are influenced by the local environment, such as the presence of water of hydration and the crystal structure.

Table 1: Characteristic Vibrational Frequencies for the Thiosulfate Ion

Note: These are approximate frequencies and can vary based on the specific hydrate form and experimental conditions.

Ultrafast Optical Kerr-Effect Spectroscopy for Investigating Solution Dynamics and Cluster Formation in Supersaturated Solutions

Ultrafast optical Kerr-effect (OKE) spectroscopy is an advanced technique used to study molecular dynamics in solutions on extremely short timescales, from picoseconds to femtoseconds. nih.govstrath.ac.uk For this compound, OKE spectroscopy is particularly useful for studying the formation of clusters in supersaturated solutions, a critical step that precedes crystallization. acs.org

This method involves using a powerful, ultrashort laser pulse to induce a temporary anisotropy in the refractive index of a solution. nih.gov The decay of this induced anisotropy is then measured by a second light beam, providing information about the rotational dynamics of solvent and solute molecules and the formation of molecular clusters. nih.govacs.org Studies on supersaturated sodium thiosulfate solutions have successfully identified the presence of pre-nucleation clusters. acs.org These findings are crucial for understanding the fundamental mechanisms of nucleation and crystal growth in supersaturated thiosulfate solutions.

Quantitative and Qualitative Analytical Methodologies

A range of analytical methods are utilized for the accurate quantification and speciation of this compound in various samples.

Iodometric Titration for Precise Determination of Compound Concentration and Purity

Iodometric titration is a highly accurate and reliable classical analytical method for determining the concentration of thiosulfate ions. libretexts.org The underlying principle of this titration is the oxidation of thiosulfate by iodine. hiranuma.com A standard solution of iodine is titrated with the thiosulfate solution, and the endpoint is typically identified using a starch indicator, which turns a deep blue-black color in the presence of excess iodine. libretexts.orgpdst.ie The titration is complete when the blue-black color disappears, signaling that all the iodine has reacted. pdst.ie

The reaction proceeds with the following stoichiometry: 2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq) pdst.ie

This method is widely employed for assessing the purity and determining the concentration of potassium thiosulfate solutions because of its high precision and straightforwardness. researchgate.net

Ion Chromatography for Speciation and Concentration Analysis of Thiosulfate and Related Sulfur Compounds

Ion chromatography (IC) is a versatile analytical technique used to separate and quantify ions in a solution. nii.ac.jp It is especially effective for analyzing complex mixtures that contain thiosulfate along with other sulfur-containing anions like sulfate (B86663), sulfite (B76179), and polythionates. researchgate.netnih.gov

In this method, a liquid sample is passed through a column containing an ion-exchange resin. The different anions in the sample are separated based on their varying interactions with the resin. researchgate.net A conductivity detector is commonly used to measure the concentration of the eluted ions. nih.gov This technique enables the simultaneous determination of multiple sulfur species, offering a complete analysis of the sample. researchgate.netnih.gov IC is frequently used in environmental analysis and industrial quality control where various sulfur compounds may be present. nii.ac.jpnih.gov

Thermal Analysis Techniques for Material Characterization

Thermal analysis methods are key to understanding the physical and chemical transformations that this compound undergoes when heated. These techniques provide data on its thermal stability, dehydration processes, and decomposition pathways. chesci.comsemanticscholar.org

Thermogravimetric analysis (TGA) tracks the change in a sample's mass as a function of temperature. For this compound, TGA curves typically reveal distinct mass loss stages that correspond to the removal of water molecules. The temperatures at which these dehydration events happen give insight into the strength of the bonds between the water molecules and the crystal lattice.

Differential scanning calorimetry (DSC) measures the heat flow associated with transitions in a material as a function of temperature. chesci.com DSC can identify phase transitions like melting and crystallization, and measure the enthalpy changes linked to dehydration and decomposition. researchgate.net Combining TGA and DSC provides a comprehensive thermal profile of this compound, which is vital for its proper handling and use. chesci.com Upon thermal decomposition, potassium thiosulfate can release irritating gases and vapors, including sulfur oxides. fishersci.fr

Table 2: Summary of Analytical Techniques for this compound

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Stages

Thermogravimetric Analysis (TGA) is a cornerstone technique for understanding the thermal decomposition of hydrated salts by measuring changes in mass as a function of temperature. For this compound, TGA reveals a multi-stage decomposition process, beginning with the loss of water of hydration, followed by the decomposition of the anhydrous salt.

The initial stage of decomposition involves the removal of water molecules. For instance, potassium thiosulfate hemihydrate (K₂S₂O₃·½H₂O) is reported to lose its water of crystallization at 200°C. Commercial samples of this compound with a purity of over 96% have shown a loss on drying of less than 6% at 150°C, indicating the departure of water molecules at or below this temperature.

Following dehydration, the anhydrous potassium thiosulfate undergoes further decomposition at higher temperatures. This subsequent decomposition is a complex process that results in the formation of potassium sulfide (B99878) (K₂S) and potassium sulfate (K₂SO₄). The precise temperature ranges and the corresponding mass losses for each decomposition step are crucial for identifying the specific hydrate form and understanding its thermal stability.

Table 1: TGA Decomposition Stages of a Hypothetical Potassium Thiosulfate Monohydrate

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| Dehydration | 100 - 200 | ~8.17 | Loss of one molecule of water (H₂O) |

| Anhydrous Decomposition | > 200 | Varies | Decomposition into K₂S and K₂SO₄ |

Note: This table is based on theoretical calculations for a monohydrate and general observations from literature. Specific experimental values may vary based on the exact hydrate and experimental conditions.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Endothermic and Exothermic Transitions

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to measure the temperature and heat flow associated with thermal transitions in a material. These techniques are essential for identifying whether the decomposition stages observed in TGA are endothermic (absorbing heat) or exothermic (releasing heat).

The dehydration of this compound is an endothermic process, as energy is required to break the bonds holding the water molecules within the crystal lattice. This would be observed as an endothermic peak in a DTA or DSC thermogram, corresponding to the mass loss seen in the TGA curve.

The subsequent decomposition of the anhydrous potassium thiosulfate into potassium sulfide and potassium sulfate at higher temperatures involves the breaking and formation of chemical bonds, which can be associated with either endothermic or exothermic events. Detailed DSC and DTA studies are necessary to fully characterize these transitions. The heat of reaction (enthalpy) for each transition can be calculated from the area of the corresponding peak in the DSC curve, providing valuable thermodynamic data.

Table 2: Thermal Transitions of a Hypothetical Potassium Thiosulfate Monohydrate from DTA/DSC

| Transition | Peak Temperature (°C) | Type of Transition |

| Dehydration | ~150 - 200 | Endothermic |

| Anhydrous Decomposition | > 200 | Endothermic/Exothermic |

Note: This table represents expected transitions. The exact temperatures and nature of the high-temperature decomposition peaks require specific experimental data.

The combination of TGA, DTA, and DSC provides a comprehensive thermal profile of this compound. The data from these analyses are critical for understanding the material's stability, purity, and for predicting its behavior under various thermal conditions.

Research in Agricultural and Horticultural Applications of Potassium Thiosulfate Hydrate

Role in Plant Physiology and Nutrient Dynamics

Potassium thiosulfate (B1220275) (K₂S₂O₃) serves as a highly soluble, liquid source of two essential macronutrients for plant growth: potassium and sulfur. guidechem.comezcustomag.com Its efficacy is rooted in its ability to deliver these nutrients in a form that is readily available for plant uptake. guidechem.com The compound typically provides a significant concentration of both nutrients, for instance, a 25% potash (K₂O) and 17% sulfur (S) composition. tessenderlokerley.com

The mechanism of nutrient provision involves two key processes. Firstly, being a liquid fertilizer, the solubilized potassium is immediately available for absorption by plant roots or through foliar application, allowing for timely delivery during critical growth stages when potassium demand is high. ezcustomag.comtessenderlokerley.com Potassium is fundamentally important for a wide range of physiological functions, including enzyme activation, photosynthesis, and root development. ezcustomag.comnih.gov

Secondly, the sulfur is supplied in the thiosulfate (S₂O₃²⁻) form. Once applied to the soil, the thiosulfate undergoes oxidation, converting to sulfate-sulfur (SO₄²⁻) over a period of approximately one to three weeks, influenced by soil temperature and type. tessenderlokerley.com This sulfate (B86663) form is the primary version of sulfur that plants absorb and utilize for the synthesis of essential amino acids and proteins. ezcustomag.com This gradual conversion process ensures a sustained release of sulfur to the crop.

A significant secondary benefit of potassium thiosulfate application is its positive influence on the bioavailability of other essential nutrients in the soil, particularly phosphorus and key micronutrients. The enhancement of nutrient availability is linked to the chemical transformations of the thiosulfate ion in the soil. tessenderlokerley.com

As the thiosulfate sulfur oxidizes to sulfate-sulfur, a temporary and localized acidifying effect can occur. tessenderlokerley.com This process can increase the solubility and, consequently, the availability of soil-bound nutrients. tessenderlokerley.com Research findings have shown that this reaction can improve the solubility of phosphorus, iron, zinc, and manganese. tessenderlokerley.com By converting these nutrients into more soluble forms, potassium thiosulfate facilitates their uptake by plant roots, making it a valuable tool in managing nutrient availability in various soil types, especially those with high pH. tessenderlokerley.comresearchgate.net

Potassium is a vital regulator of numerous plant physiological processes, including photosynthesis and stomatal function. nih.govmdpi.com The potassium supplied by potassium thiosulfate plays a crucial role in these areas. Adequate potassium nutrition is essential for the synthesis of ATP, the energy currency required for chlorophyll (B73375) formation and carbon fixation during photosynthesis. researchgate.net

Potassium regulates the osmotic potential within guard cells, which in turn controls the opening and closing of stomata. cropnutrition.comkpluss.com This regulation is critical for balancing the uptake of carbon dioxide (CO₂) for photosynthesis against water loss through transpiration. cropnutrition.comnih.gov Plants with sufficient potassium can maintain more reactive stomates, facilitating better CO₂ uptake even under stress conditions, which supports higher photosynthetic rates. cropnutrition.com

Studies have demonstrated the direct impact of potassium thiosulfate on plant photosynthetic components. In research on garlic (Allium sativum L.), foliar application of potassium thiosulfate was found to significantly increase the content of chlorophyll a, chlorophyll b, and carotenoids, all of which are crucial pigments for capturing light energy.

Table 1: Effect of Potassium Thiosulfate on Leaf Photosynthetic Pigments in Garlic

| Treatment | Chlorophyll a (mg/g FW) | Chlorophyll b (mg/g FW) | Carotenoids (mg/g FW) |

| Control | 0.498 | 0.222 | 0.315 |

| Potassium Thiosulfate | 0.612 | 0.287 | 0.378 |

FW = Fresh Weight. Data adapted from a study on garlic, illustrating significant increases in photosynthetic pigments with potassium thiosulfate application.

Potassium is a critical macronutrient for root growth and the development of a healthy root system architecture. ezcustomag.comnih.gov The potassium provided by potassium thiosulfate supports these essential below-ground processes. It is vital for cell expansion in the root elongation zone, which requires turgor pressure built up by osmotically active substances like potassium ions. nih.gov

Adequate potassium levels are linked to several aspects of root development:

Root Elongation and Branching: Potassium limitation can negatively impact root elongation and the number of lateral roots. nih.gov Ensuring a readily available supply, as provided by potassium thiosulfate, helps maintain vigorous root growth, enabling the plant to explore a larger soil volume for water and nutrients. nih.gov

Root Hair Growth: Potassium fluxes are involved in the apical growth of root hairs, which are responsible for a significant portion of nutrient and water uptake. nih.gov

Furthermore, some research indicates that the thiosulfate ion itself may have a stimulatory effect on root growth, adding to the benefits derived from the potassium component.

Mitigation of Plant Stress and Resilience Enhancement

Potassium plays a well-documented role in helping plants manage water relations and tolerate drought stress. cropnutrition.comkpluss.com Potassium thiosulfate, as a readily available source of potassium, is an effective tool for enhancing plant resilience to water scarcity. ezcustomag.com The primary mechanism involves potassium's function in osmoregulation. By accumulating in plant cells, potassium helps maintain cellular turgor pressure even when water availability decreases, which is crucial for sustaining physiological processes during drought. cropnutrition.comnih.gov

Furthermore, potassium's role in regulating stomatal apertures is key to improving water use efficiency (WUE). kpluss.com Well-nourished plants can optimize the trade-off between CO₂ uptake and water loss, leading to more biomass production per unit of water consumed. nih.gov Research has shown that adequate potassium nutrition can improve root growth, allowing plants to access water from deeper soil profiles. nih.govnih.gov

Table 2: Influence of Potassium Thiosulfate on Water Relations in Garlic under Full Irrigation

| Treatment | Relative Water Content (%) | Water Use Efficiency (Fresh Yield) ( kg/m ³) |

| Control | 82.35 | 5.30 |

| Potassium Thiosulfate | 86.17 | 6.55 |

Data adapted from a study on garlic, showing improved water status and efficiency with potassium thiosulfate application. researchgate.net

Role in Enhancing Plant Resistance to Abiotic and Biotic Stressors

Potassium thiosulfate hydrate (B1144303) is recognized for its role in bolstering plant resilience against a variety of environmental challenges. taakshimi.comfelixper.comtessenderlokerley.com The potassium component is crucial in plant growth and metabolism and significantly contributes to the survival of plants under numerous biotic and abiotic stresses. nih.govekb.eg Abiotic stressors are non-living factors that negatively impact plant growth, such as drought, salinity, and extreme temperatures, while biotic stressors are living organisms, including pests and pathogens.

Research indicates that adequate potassium nutrition, which can be supplied by potassium thiosulfate, is essential for numerous physiological processes that underpin stress resistance. nih.gov These processes include enzyme activation, protein synthesis, photosynthesis, osmoregulation, and stomatal movement. nih.gov By influencing these functions, potassium helps plants maintain cellular homeostasis and mitigate the damaging effects of stress. For instance, potassium plays a vital role in regulating water balance within the plant, a key mechanism for coping with drought stress. ipipotash.org

In the context of biotic stress, potassium thiosulfate applications can increase plant resistance to certain pests and diseases. taakshimi.com While the direct mechanisms are multifaceted, improved potassium nutrition is associated with stronger plant cell walls and altered metabolic pathways that can make plants less susceptible to pathogen attack and insect feeding. For example, it has been noted to increase resistance to sucking pests and decrease the activity of fungal diseases like powdery mildew. taakshimi.com

Modulation of Antioxidant Enzyme Activity and Cell Wall Integrity

Environmental stresses often lead to the overproduction of reactive oxygen species (ROS) in plants, which can cause significant damage to cellular components like lipids, proteins, and nucleic acids. mdpi.com Plants have evolved a sophisticated antioxidant defense system, comprising both enzymatic and non-enzymatic components, to scavenge these harmful ROS. mdpi.com

Potassium plays a significant role in up-regulating this antioxidant metabolism. nih.gov Studies on wheat have shown that supplementation with potassium leads to a notable increase in the activity of key antioxidant enzymes in both normal and stressed plants. nih.gov This enhancement of the enzymatic antioxidant system helps to protect plant cells from oxidative damage. Thiosulfonates, the sulfur-containing component of potassium thiosulfate, have also been shown in various studies to possess antioxidant properties, which can help stabilize antioxidant protection systems by preventing the formation of free radicals and neutralizing reactive oxygen species. researchgate.net

Furthermore, potassium is integral to maintaining cell wall integrity. Adequate potassium levels contribute to the structural strength of plant tissues. This structural reinforcement can provide a physical barrier against penetration by fungal pathogens and feeding by certain insect pests, thus contributing to biotic stress resistance.

Soil Biogeochemistry and Environmental Interactions

Nitrification Inhibition Mechanisms and Reduction of Nitrous Oxide (N₂O) Emissions

Potassium thiosulfate hydrate has been identified as an effective nitrification inhibitor. nih.govresearchgate.net Nitrification is a microbial process in the soil that converts ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻). This process is a significant source of nitrous oxide (N₂O), a potent greenhouse gas. usda.gov The thiosulfate (S₂O₃²⁻) component of potassium thiosulfate functions as the primary agent of inhibition by slowing the transformation of ammonium to nitrate. usda.gov By delaying this conversion, potassium thiosulfate helps to keep nitrogen in the more stable ammonium form for a longer period, which can reduce N₂O emissions and decrease the potential for nitrate leaching. tessenderlokerley.comwikipedia.org

The inhibitory effect is thought to be due to the direct toxicity of thiosulfate or its oxidation products, such as tetrathionate (B1226582), on nitrifying microorganisms like Nitrobacter sp. scirp.org This inhibition of the first step of nitrification, the oxidation of ammonia (B1221849), is the rate-limiting step and is key to reducing subsequent nitrate formation and potential N₂O loss. auburn.edu

Laboratory studies have been conducted to compare the efficacy of potassium thiosulfate (KTS) with established commercial nitrification inhibitors in reducing N₂O emissions from soil fertilized with urea (B33335) and ammonium nitrate (UAN).

One such study compared three different application rates of KTS with Agrotain® Plus (a urease and nitrification inhibitor) and N-Serve® 24 (a nitrification inhibitor). The results demonstrated that KTS significantly reduced total N₂O emissions. At the highest application rate of 102 mg S₂O₃²⁻-S kg⁻¹, KTS reduced N₂O emissions by 48%. nih.govresearchgate.netuni.lu This reduction was statistically similar to the 60% reduction achieved by N-Serve® 24, although lower than the 78% reduction from Agrotain® Plus. nih.govusda.govuni.lu These findings suggest that potassium thiosulfate can be as effective as some commercial inhibitors in mitigating N₂O emissions, while also providing the nutritional benefits of potassium and sulfur. usda.gov Other research has indicated that both ammonium thiosulfate (ATS) and KTS can inhibit nitrification to a degree comparable to dicyandiamide (B1669379) (DCD). semanticscholar.org

| Treatment | Application Rate | Total N₂O Emission Reduction (%) |

|---|---|---|

| KTS | 26 mg S₂O₃²⁻-S kg⁻¹ | Significant Reduction |

| KTS | 51 mg S₂O₃²⁻-S kg⁻¹ | Significant Reduction |

| KTS | 102 mg S₂O₃²⁻-S kg⁻¹ | 48% |

| N-Serve® 24 | Standard | 60% |

| Agrotain® Plus | Standard | 78% |

The effectiveness of potassium thiosulfate as a nitrification inhibitor is directly related to its application rate. nih.govuni.lu Research has consistently shown that as the concentration of applied thiosulfate increases, so does the degree of nitrification inhibition. tessenderlokerley.com In laboratory incubation studies, total N₂O emissions were reduced as a function of the KTS rate, with higher rates providing greater reductions. nih.govresearchgate.net

Soil properties also play a critical role in the performance of thiosulfate-based inhibitors. auburn.edu Factors such as soil type, temperature, and pH can influence the rate of thiosulfate oxidation and its inhibitory activity. tessenderlokerley.comauburn.edu For instance, the inhibitory effect of ammonium thiosulfate, a related compound, was found to be more pronounced in sandy soils compared to sandy-loam soils. scirp.org The effectiveness of these inhibitors is dependent on specific soil types and prevailing climatic conditions. auburn.edu The oxidation of thiosulfate to sulfate, the plant-available form of sulfur, is a microbial process that typically takes one to three weeks and is influenced by soil temperature and type. tessenderlokerley.com

Impact on Soil pH Regulation and Acidification Processes

The application of potassium thiosulfate can have a temporary acidifying effect on the soil. blogspot.com Although the initial fertilizer solution is neutral to basic, the thiosulfate component undergoes oxidation in the soil to form sulfuric acid. wikipedia.orgblogspot.com This process can lead to a slight decrease in soil pH within the application zone. blogspot.com

This acidifying property can be beneficial in certain agricultural contexts. For example, it can be used to lower the soil pH for crops that prefer acidic conditions, such as blueberries. tessenderlokerley.comtessenderlokerley.com The acidification can also help to increase the solubility and availability of certain micronutrients, like iron, zinc, and manganese, which are often less available in alkaline soils. tessenderlokerley.com

However, caution is advised when using potassium thiosulfate. It should not be mixed with acidic fertilizers or applied in systems where the pH is below 6.0, as the thiosulfate molecule can decompose under highly acidic conditions. greenbook.netmarionag.complantfoodco.com Regular soil testing is important to monitor pH levels and ensure that the application of potassium thiosulfate contributes to optimal nutrient availability without causing excessive soil acidification. tessenderlokerley.comgreenbook.net

Interactions with Soil Microbial Communities (e.g., Nitrifying Bacteria, Rhizobia) and Nitrogen Cycling

Potassium thiosulfate (KTS) hydrate application in agricultural settings has been noted for its significant interactions with soil microbial communities, particularly those involved in the nitrogen cycle. The thiosulfate component of KTS has been identified as a nitrification inhibitor. This function is crucial in managing nitrogen within the soil, as it slows the microbial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻). By keeping nitrogen in the more stable ammonium form for a longer period, the potential for nitrate leaching and denitrification is reduced. tessenderlokerley.comthedailyscoop.com

Research has demonstrated that both ammonium thiosulfate (ATS) and potassium thiosulfate can inhibit nitrification in various soil types. For instance, in studies on Tujunga loamy sand and Sable silt loam, the higher rates of ATS and KTS were found to significantly reduce nitrification compared to untreated urea. semanticscholar.org The inhibitory effect of KTS on nitrification has been shown to be comparable to that of commercial nitrification inhibitors such as dicyandiamide (DCD). semanticscholar.org The mechanism of this inhibition appears to target the initial step of the nitrification process. semanticscholar.org

Minimization of Soil Salinization Compared to Conventional Potassium Fertilizers

A significant advantage of utilizing this compound in agriculture is its potential to minimize soil salinization, particularly when compared to conventional potassium fertilizers such as potassium chloride (muriate of potash - MOP). Potassium thiosulfate is a chloride-free fertilizer, which is a critical attribute for crop production in regions where soil and water salinity are concerns. tessenderlokerley.comsacagproducts.com The absence of chloride in KTS helps to avoid the salt stress that can be detrimental to the growth and yield of many crops, especially those that are sensitive to chloride. tessenderlokerley.com

The accumulation of salts in the root zone can impede water uptake by plants and lead to physiological stress. By providing potassium without the addition of chloride, KTS offers a safer alternative for maintaining soil health and productivity. This is particularly important in irrigated agriculture where the repeated application of fertilizers can contribute to a gradual build-up of soil salinity over time. The use of low salt fertilizers like potassium thiosulfate is a key strategy in maximizing the efficiency and output of a growing season. sacagproducts.com

Agronomic Performance and Crop Quality Studies

Yield Enhancement Across Diverse Crop Species (e.g., Corn, Soybeans, Potatoes, Wheat, Rape, Maize, Faba Beans, Cassava, Date Palm, Bell Peppers)

Potatoes: Field trials have shown significant yield increases in potatoes with the application of KTS. In a trial in Alberta, Canada, a foliar application of KTS with a fungicide resulted in a yield increase of 6.4 tons per acre compared to the control. tessenderlokerley.com Another trial in Zarcero, Costa Rica, on the “Única” potato variety, reported yield increases of between 52% and 63% with foliar applications of KTS. tessenderlokerley.com

Soybeans: Studies on soybeans have shown varied but often positive responses to KTS application. In a multi-year on-farm research report, potassium thiosulfate starter fertilizer increased soybean yields by 3.2 bushels per acre on average over two locations in one year, and at three out of four locations in the following year. msu.edu A 2020 trial at the Bayer Crop Science Learning Center in Monmouth, Illinois, also observed higher yields with a foliar feed product containing potassium thiosulfate compared to the untreated check. bayer.us However, in some instances, KTS application did not result in a statistically significant yield increase. msu.edugoldenharvestseeds.com

Corn/Maize: The application of KTS in corn has been linked to improved grain filling and increased specific weight of the corn, leading to higher yields. tessenderlokerley.com A field experiment on winter maize showed that the application of KTS through drip irrigation, in combination with calcium thiosulfate and NPK, produced significantly higher grain yield (9063.0 kg ha⁻¹) compared to the control. thepharmajournal.com

Faba Beans: Foliar application of KTS on faba bean varieties has been shown to significantly increase growth indices and productivity by improving photosynthetic efficiency. researchgate.net

While specific yield data for wheat, rape, cassava, date palm, and bell peppers from the provided search results is limited, the fundamental role of potassium and sulfur in plant nutrition suggests that KTS can contribute to improved growth and yield in these crops as well. sacagproducts.com

Table 1: Summary of Yield Enhancement with Potassium Thiosulfate Application in Various Crops

| Crop | Application Method | Location | Yield Increase |

| Potatoes | Foliar | Alberta, Canada | 6.4 tons/acre |

| Potatoes | Foliar | Zarcero, Costa Rica | 52% - 63% |

| Soybeans | Starter Fertilizer | Multiple Locations, USA | 3.2 bu/acre (average over 2 locations) |

| Corn (Maize) | Drip Irrigation | Pusa, Bihar | 9063.0 kg ha⁻¹ (with CaTS and NPK) |

Effects on Crop Quality Attributes (e.g., Fruit Weight, Firmness, Dimensions, Chemical Composition, Shelf Life)

This compound has been found to positively influence various crop quality attributes beyond just yield.

Bell Peppers: A study on bell peppers investigated the effects of preharvest fertigation with KTS on postharvest quality. The results showed that KTS treatments helped in preserving fruit weight and firmness during storage. wur.nlbohrium.comresearchgate.net Furthermore, KTS application enhanced the antioxidant defense system of the fruits, which contributed to a prolonged postharvest life and delayed senescence. wur.nlbohrium.comresearchgate.net This suggests that KTS can be a valuable tool for improving the shelf life of bell peppers.

Corn: In corn, the application of KTS has been associated with improved grain filling and an increased specific weight of the corn. tessenderlokerley.com

The role of potassium in various physiological processes such as sugar and protein synthesis, and tissue turgidity, underpins the observed improvements in crop quality. beckshybrids.com

Table 2: Effects of Potassium Thiosulfate on Bell Pepper Quality Attributes

| Quality Attribute | Effect of KTS Application |

| Fruit Weight | Preserved during storage |

| Firmness | Preserved during storage |

| Shelf Life | Prolonged |

| Senescence | Delayed |

| Antioxidant System | Enhanced |

Optimization of Application Methods: Foliar, Fertigation, Soil Application, and Starter Blends

The versatility of this compound allows for a range of application methods, which can be optimized to meet the specific needs of different crops and growing systems.

Foliar Application: KTS can be applied as a foliar spray, which allows for the rapid uptake of potassium and sulfur through the leaves. tessenderlokerley.com This method is particularly beneficial during critical growth stages when nutrient demand is high. tessenderlokerley.com For foliar applications, it is recommended to dilute KTS with water before application. greenbook.net

Fertigation: KTS is highly soluble and can be applied through various irrigation systems, including drip, sprinkler, and flood irrigation. tessenderlokerley.comgreenbook.net This method, known as fertigation, allows for the precise application of nutrients to the root zone. tessenderlokerley.com For optimal results, it is suggested to inject KTS during the middle third or second half of the irrigation cycle. greenbook.net

Soil Application: KTS can be applied directly to the soil through methods such as soil injection, deep banding, or surface banding. tessenderlokerley.com Soil injection can improve nutrient use efficiency by reducing losses from erosion and soil fixation. greenbook.net

Starter Blends: KTS is a valuable addition to starter fertilizer blends, especially in cold soils where root growth and nutrient uptake are limited. tessenderlokerley.com It can be blended with nitrogen and phosphorus fertilizers to provide essential nutrients to young plants. tessenderlokerley.com When used as a starter fertilizer, it is often placed 2 inches to the side and 2 inches below the seed (2x2 placement). purdue.edu

The optimal application method and timing will depend on factors such as the crop, soil type, and environmental conditions.

Compatibility and Synergistic Effects with Nitrogen Fertilizers (e.g., Urea Ammonium Nitrate - UAN)

This compound is compatible with a range of other liquid fertilizers, most notably urea ammonium nitrate (UAN) solutions. greenbook.net This compatibility allows for the convenient blending and co-application of nitrogen, potassium, and sulfur.

A key synergistic effect of combining KTS with UAN stems from the nitrification-inhibiting properties of the thiosulfate molecule. tessenderlokerley.com By slowing the conversion of ammonium to nitrate, KTS helps to reduce nitrogen losses from leaching and denitrification, thereby increasing the efficiency of the applied nitrogen fertilizer. tessenderlokerley.comthedailyscoop.com This enhanced nitrogen use efficiency can lead to improved crop performance and potentially allow for a reduction in the total amount of nitrogen fertilizer applied. tessenderlokerley.com

Research has shown that the combination of UAN and KTS can have a positive effect on the chemical composition and yield of crops such as spring wheat, spring rape, and maize. mdpi.commdpi.com Field trials with corn have demonstrated that a fertilizer blend of ammonia and KTS can lead to higher yields by improving grain filling and maximizing the use of ammoniacal nitrogen. tessenderlokerley.com When blending KTS with UAN, it is often recommended to add water to the blend to prevent the formation of potassium nitrate crystals, especially in cold weather. greenbook.net

Broader Industrial and Environmental Research Perspectives

Applications in Photographic Processes: Chemical Mechanisms and Modern Context

In traditional silver-based photography, the fixing process is crucial for stabilizing an image after development by removing unexposed silver halide crystals. Thiosulfate (B1220275) ions (S₂O₃²⁻) are the active agents in this process. wikipedia.org Potassium thiosulfate, like the more commonly referenced sodium thiosulfate and ammonium (B1175870) thiosulfate, serves as an effective fixing agent. ceramic-glazes.comquora.com

The fundamental chemical mechanism involves the formation of soluble silver thiosulfate complexes. The thiosulfate ion acts as a ligand, binding with the silver ions (Ag⁺) from the silver halide (e.g., silver bromide, AgBr) to form stable, water-soluble complexes that can be washed away from the photographic emulsion. wikipedia.orgstearmanpress.com The primary reactions are as follows:

AgBr(s) + 2K₂S₂O₃(aq) → K₃Ag(S₂O₃)₂ + KBr(aq)

The resulting argentothiosulfate complex is soluble in the fixing bath, allowing for the removal of the unexposed silver halide and leaving behind the stable silver image. wikipedia.org

In the modern context, while digital photography has largely replaced film-based methods, traditional photographic processes are still utilized in art, archival work, and certain specialized imaging technologies. In these areas, the choice of fixing agent can be critical. While ammonium thiosulfate is often favored for its rapid fixing action, it can be more aggressive and may not be suitable for all types of film or for achieving specific archival qualities. pictorialplanet.com Potassium thiosulfate offers a viable alternative, and its properties are a subject of ongoing interest for optimizing photographic permanence and quality. The use of alkaline fixers, which can be formulated with potassium thiosulfate, is noted to be beneficial for the longevity of prints as they wash out more readily from the paper fibers. pictorialplanet.com

A comparative look at common photographic fixing agents is presented in the table below.

| Fixing Agent | Chemical Formula | Key Characteristics |

| Sodium Thiosulfate | Na₂S₂O₃ | The historical standard "hypo," slower acting, typically supplied as a powder. quora.com |

| Ammonium Thiosulfate | (NH₄)₂S₂O₃ | "Rapid fixer," works much faster than sodium thiosulfate, commonly available as a liquid concentrate. stearmanpress.com |

| Potassium Thiosulfate | K₂S₂O₃ | Effective fixing agent, can be used in various fixer formulations, including alkaline fixers for archival purposes. ceramic-glazes.compictorialplanet.com |

Role in Waste Treatment and Water Purification Technologies

The ability of the thiosulfate ion to form strong complexes with various metals makes potassium thiosulfate a valuable compound in waste treatment and water purification. Its applications range from the removal of heavy metals from industrial effluent to the neutralization of chlorine in water systems. ceramic-glazes.com

Industrial wastewater from sectors such as mining, electroplating, and chemical manufacturing can contain significant concentrations of heavy metals, which are toxic to the environment and human health. etasr.com Potassium thiosulfate can be employed in the remediation of such wastewater through the process of metal complexation. wikipedia.org The thiosulfate ion binds to heavy metal ions, forming stable, soluble complexes. This complexation can prevent the precipitation of metal hydroxides at certain pH levels, allowing for their removal through subsequent treatment processes like ion exchange or specialized adsorption techniques.

Research has shown that thiosulfate is a key reagent in various remediation strategies. For instance, thiosulfates are used as a less toxic alternative to cyanide for leaching gold and silver from their ores, a process that generates metal-thiosulfate complexes in the wastewater that require management. wikipedia.org Furthermore, studies on the removal of thiosulfate itself from industrial wastewater are indicative of its presence and role in these waste streams. etasr.com The complexing ability of thiosulfate with various metals is a critical aspect of its function in these environmental applications.

Exploration in Fine Chemical Synthesis and Specialty Chemical Industries

Potassium thiosulfate hydrate (B1144303) serves as a versatile reagent in the synthesis of fine and specialty chemicals. Its utility stems from its role as a sulfur source and its reducing properties. ceramic-glazes.com